molecular formula C16H18N4O3S B2873524 ethyl 4-cyano-5-(1-isopropyl-1H-pyrazole-5-carboxamido)-3-methylthiophene-2-carboxylate CAS No. 1203420-05-6

ethyl 4-cyano-5-(1-isopropyl-1H-pyrazole-5-carboxamido)-3-methylthiophene-2-carboxylate

Cat. No. B2873524
CAS RN: 1203420-05-6
M. Wt: 346.41
InChI Key: YJEITSXKQNYAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-cyano-5-(1-isopropyl-1H-pyrazole-5-carboxamido)-3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.41. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry: Anti-Inflammatory Agents

Thiophene derivatives, such as our compound of interest, have been reported to possess anti-inflammatory properties. They act by modulating biological pathways that lead to inflammation. For instance, some thiophene compounds have been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the inflammatory process .

Antimicrobial Activity

The thiophene nucleus within the compound structure contributes to its antimicrobial activity. It has been found to be effective against a range of microorganisms, including bacteria like Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. This makes it a potential candidate for developing new antimicrobial agents .

Anticancer Research

Thiophene derivatives are also being explored for their anticancer properties. They can act as kinase inhibitors, which are essential in the regulation of cell growth and proliferation. By inhibiting specific kinases, these compounds may help in controlling the growth of cancer cells .

Material Science: Organic Semiconductors

In the field of material science, thiophene-based molecules are significant in the development of organic semiconductors. These compounds can be used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to advancements in electronic devices .

Analgesic Applications

Some thiophene compounds have shown promising results as analgesics. They can be more efficient than traditional painkillers like sodium metamizole, indicating their potential use in pain management .

Neurological Disorders: Serotonin Antagonists

Thiophene derivatives can function as serotonin antagonists, which are useful in the treatment of neurological disorders such as Alzheimer’s disease. By modulating serotonin levels, they can influence mood, cognition, and memory .

Anti-Atherosclerotic Effects

The anti-atherosclerotic properties of thiophene compounds make them interesting for cardiovascular research. They can potentially inhibit the formation of atherosclerotic plaques, thus preventing heart-related diseases .

Dental Applications: Local Anesthetics

Thiophene derivatives have been used as local anesthetics, particularly in dental procedures. They work by blocking voltage-gated sodium channels, which are necessary for the initiation and conduction of nerve impulses .

properties

IUPAC Name

ethyl 4-cyano-3-methyl-5-[(2-propan-2-ylpyrazole-3-carbonyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-5-23-16(22)13-10(4)11(8-17)15(24-13)19-14(21)12-6-7-18-20(12)9(2)3/h6-7,9H,5H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEITSXKQNYAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=NN2C(C)C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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